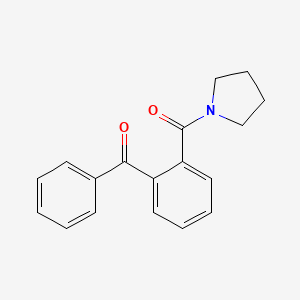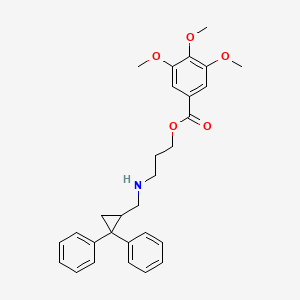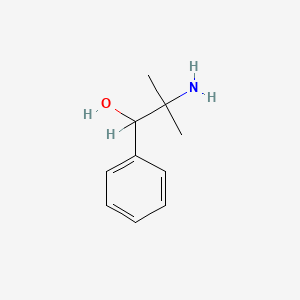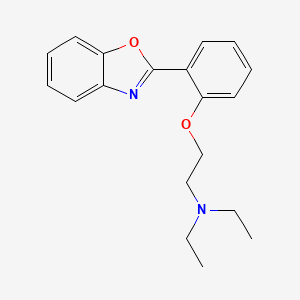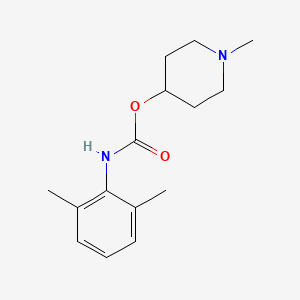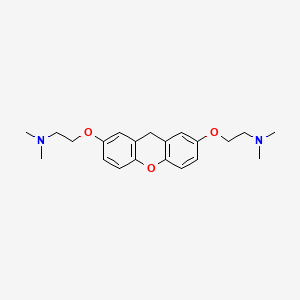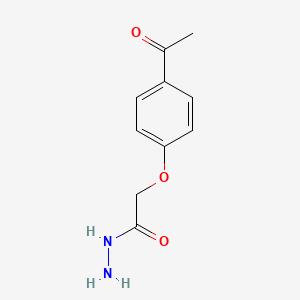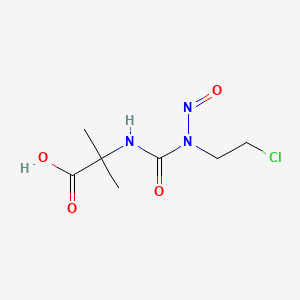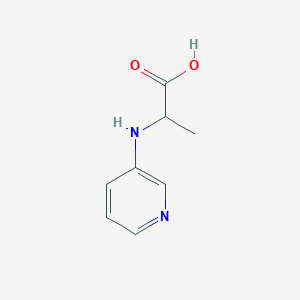
2-(Pyridin-3-ylamino)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2-(Pyridin-3-ylamino)propanoic acid” involves the use of 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . The reaction is carried out under oil bath heating at a temperature of 120-160°C for 16-20 hours .Molecular Structure Analysis
The molecular formula of “2-(Pyridin-3-ylamino)propanoic acid” is C8H10N2O2 . Its molecular weight is 166.18 .Chemical Reactions Analysis
The compound “(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride” is an amino acid derivative that has been widely used in scientific research. It has various biochemical and physiological effects, making it a valuable tool for studying different biological processes.Physical And Chemical Properties Analysis
The compound “2-(Pyridin-3-ylamino)propanoic acid” has a melting point of 139°C . Its boiling point is predicted to be around 389.4°C . The density of the compound is approximately 1.3 g/cm³ .Wissenschaftliche Forschungsanwendungen
Surface and Catalytic Properties
Research on yttrium oxide catalysts, generated from different inorganic precursors, investigated their surface and catalytic properties through reactions with pyridine and 2-propanol. This study highlighted the Bronsted acid, Lewis acid, and basic sites exposed by Y2O3 catalysts. These sites' type and strength vary with the catalyst's origin and pretreatment temperature, suggesting potential applications in catalysis and surface chemistry modifications involving pyridine compounds like 2-(Pyridin-3-ylamino)propanoic acid (Hussein & Gates, 1998).
Coordination Chemistry and Ligand Design
The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands offers insights into their use with 2-(Pyridin-3-ylamino)propanoic acid derivatives. These ligands have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, highlighting their versatility in designing novel coordination compounds (Halcrow, 2005).
Chemical Synthesis
The synthesis of Dabigatran Etexilate showcases a practical application of 3-(Pyridin-2-ylamino)propinoic acid ethyl ester, a closely related compound, emphasizing the role of pyridine derivatives in synthesizing complex molecules. This process involves multiple steps, including oxidation, substitution, and hydrogenation, demonstrating the utility of pyridine compounds in pharmaceutical synthesis (Yumin, 2010).
Supramolecular Chemistry
The study of 4-oxo-4-(pyridin-3-ylamino)butanoic acid focused on its molecular and crystal structure, revealing significant insights into the formation of hydrogen-bonded chains and supramolecular structures. These findings are crucial for understanding the role of pyridine derivatives in developing materials with specific molecular arrangements and properties (Naveen et al., 2016).
Photocatalytic Activities
The synthesis and structural analysis of complexes involving pyridine-based ligand scaffolds have contributed to advancements in photocatalytic water reduction, highlighting the potential of pyridine derivatives in catalysis and renewable energy applications. These complexes, with their unique structural features and reactivities, pave the way for innovative approaches to photocatalysis (Bachmann et al., 2013).
Safety and Hazards
Zukünftige Richtungen
The compound “2-(Pyridin-3-ylamino)propanoic acid” has potential applications in the field of medicine. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “2-(Pyridin-3-ylamino)propanoic acid” and its derivatives could be further explored for their potential therapeutic applications.
Wirkmechanismus
- Indole Scaffold : The indole nucleus in this compound plays a crucial role. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were tested against influenza A virus .
- Inhibition of PG Intermediates : Indole derivatives may inhibit prostaglandin (PG) intermediates via cyclooxygenase (COX) enzymes. COX-1 and COX-2 catalyze PG synthesis, and nonselective NSAIDs (including indole derivatives) can affect both pathways .
Mode of Action
Biochemical Pathways
Action Environment
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-3-2-4-9-5-7/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKYBFQVZPCGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997856 | |
| Record name | N-Pyridin-3-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylamino)propanoic acid | |
CAS RN |
76478-28-9 | |
| Record name | 3-Pyridylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076478289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Pyridin-3-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



